![molecular formula C13H24N2O3S B2799334 Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2503208-17-9](/img/structure/B2799334.png)
Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
“Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate” is a complex organic compound. It contains a tert-butyl group, a methylsulfonimidoyl group, and a carboxylate group. The core of the molecule is a 5-azaspiro[3.4]octane structure, which is a type of spirocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic ring, which is a type of cyclic compound that has two rings sharing a single atom. The presence of nitrogen in the ring (aza-) and the spirocyclic structure could impart unique chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carboxylate group could participate in acid-base reactions, the nitrogen in the azaspiro ring could act as a nucleophile, and the sulfonimidoyl group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the polar carboxylate and sulfonimidoyl groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate and its derivatives are primarily used in chemical synthesis and structural analysis. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, as a cyclic amino acid ester. This synthesis involved intramolecular lactonization and the structure was determined via X-ray diffraction analysis (Moriguchi et al., 2014).
Reactivity and Applications in Organic Chemistry
In organic chemistry, these compounds are useful for their reactivity. Moskalenko & Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its potential in the synthesis of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Photochemical and Thermal Studies
The photochemical and thermal properties of related spirooxaziridines have been studied. Lattes et al. (1982) provided experimental evidence supporting the stereoelectronic control theory in the rearrangement of oxaziridines (Lattes et al., 1982).
Asymmetric Synthesis and Enantioselective Approaches
These compounds are also important in asymmetric synthesis. López et al. (2020) detailed an enantioselective approach to synthesize derivatives like N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, used in antiviral drug synthesis (López et al., 2020).
NMR Spectroscopy Applications
Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of derivatives, demonstrating the utility of these compounds in advanced spectroscopic studies (Jakubowska et al., 2013).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The azaspiro ring structure is found in various pharmaceutical compounds and could play a role in binding to biological targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-9-10(19(4,14)17)8-13(15)6-5-7-13/h10,14H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTINKZJUGKTDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCC2)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate |
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